molecular formula C9H12O3S2 B015131 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE CAS No. 887406-47-5

4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE

Cat. No.: B015131
CAS No.: 887406-47-5
M. Wt: 232.3 g/mol
InChI Key: GMXLIEXWALUYMT-UHFFFAOYSA-N
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Description

[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C9H12O2S2 It is characterized by the presence of a phenyl ring substituted with a methanol group and a methylsulfonylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol typically involves the reaction of 4-(methylsulfonylsulfanylmethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced further to form thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacophore. Its ability to undergo various chemical reactions makes it a candidate for drug development and other therapeutic applications.

Industry

In the industrial sector, [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The methanol group can participate in hydrogen bonding, while the methylsulfonylsulfanylmethyl group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Properties

IUPAC Name

[4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLIEXWALUYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400056
Record name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-47-5
Record name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
Reactant of Route 2
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
Reactant of Route 3
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
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4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
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4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
Reactant of Route 6
Reactant of Route 6
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE

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